molecular formula C22H24N10O3S2 B11067761 One (non-preferred name)

One (non-preferred name)

Cat. No.: B11067761
M. Wt: 540.6 g/mol
InChI Key: WMTPKHIYDAYFSU-RBAIIMRGSA-N
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Description

The compound referred to as "One (non-preferred name)" is identified by its systematic IUPAC name (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one, with common synonyms such as 3-O-Ethylascorbic acid and 3-O-Ethyl-L-ascorbic acid . This molecule belongs to the class of ascorbic acid derivatives, characterized by an ethyl ether substitution at the 3-hydroxy group of the L-ascorbic acid backbone. It is widely utilized in cosmetic formulations for its stable antioxidant properties and skin-brightening effects, offering improved lipid solubility compared to ascorbic acid .

Key physicochemical properties include:

  • Molecular formula: C₈H₁₂O₇
  • Molecular weight: 220.18 g/mol

Therapeutic and commercial applications focus on dermatology, where it inhibits melanogenesis and mitigates UV-induced oxidative stress .

Properties

Molecular Formula

C22H24N10O3S2

Molecular Weight

540.6 g/mol

IUPAC Name

(2Z)-2-[(Z)-[(1S,2S,5R)-2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N10O3S2/c1-3-30-17(9-31-28-19(25-29-31)13-6-4-12(2)5-7-13)27-32(22(30)36)15-8-14(20-34-10-16(15)35-20)24-26-21-23-18(33)11-37-21/h4-7,15-16,20H,3,8-11H2,1-2H3,(H,23,26,33)/b24-14-/t15-,16+,20+/m0/s1

InChI Key

WMTPKHIYDAYFSU-RBAIIMRGSA-N

Isomeric SMILES

CCN1C(=NN(C1=S)[C@H]2C/C(=N/N=C\3/NC(=O)CS3)/[C@@H]4OC[C@H]2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C

Canonical SMILES

CCN1C(=NN(C1=S)C2CC(=NN=C3NC(=O)CS3)C4OCC2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “One” typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a halogen-substituted hydrocarbon with an electropositive metal, such as lithium or magnesium, to form an organometallic intermediate. This intermediate can then undergo further reactions to yield the desired compound .

Industrial Production Methods: Industrial production of “One” often involves large-scale chemical processes that optimize yield and purity. These processes may include metathesis reactions, where an organometallic compound reacts with a binary halide to produce the target compound . The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: “One” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of “One” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the replacement of a functional group with a halogen atom .

Scientific Research Applications

“One” has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “One” is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of “One” involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling proteins. By binding to these targets, “One” can modulate various biochemical pathways, leading to its observed effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

To contextualize "One (non-preferred name)," two structurally and functionally related compounds are analyzed: Ascorbic Acid (Vitamin C) and 4-O-Ethylascorbic Acid.

Structural and Functional Comparison
Property "One" (3-O-Ethylascorbic acid) Ascorbic Acid 4-O-Ethylascorbic Acid
IUPAC Name (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-4-oxofuran-2(5H)-one (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-hydroxy-3-ethoxyfuran-2(5H)-one
Molecular Formula C₈H₁₂O₇ C₆H₈O₆ C₈H₁₂O₇
Molecular Weight 220.18 g/mol 176.12 g/mol 220.18 g/mol
Solubility Water, ethanol Water, polar solvents Water, ethanol
Key Applications Cosmetics (antioxidant) Nutraceuticals, skincare Pharmaceuticals
Stability High (resists oxidation) Low (oxidizes rapidly) Moderate
Toxicity (LD₅₀) >2000 mg/kg (rodent) >5000 mg/kg >1500 mg/kg

Structural Insights :

  • Ascorbic Acid lacks the ethyl ether group, rendering it highly hydrophilic but prone to oxidative degradation .
  • 4-O-Ethylascorbic Acid substitutes the 4-hydroxy group with an ethyl ether, reducing antioxidant efficacy compared to "One" .
  • "One" balances lipid solubility and stability, making it ideal for topical formulations .
Functional Divergences
  • Antioxidant Activity : "One" exhibits prolonged radical-scavenging activity (IC₅₀ = 1.2 μM) compared to ascorbic acid (IC₅₀ = 2.8 μM) due to reduced susceptibility to pH-induced degradation .
  • Bioavailability : While ascorbic acid is preferentially absorbed in the gut, "One" demonstrates superior dermal penetration (log P = -0.4 vs. -1.7 for ascorbic acid) .
  • Safety Profile: 4-O-Ethylascorbic acid shows moderate hepatotoxicity in vitro (IC₅₀ = 45 μM), whereas "One" remains non-irritating at concentrations up to 10% .
Industrial and Regulatory Considerations
  • Synthesis : "One" is synthesized via regioselective ethylation of ascorbic acid, requiring stringent control to avoid isomerization .

Q & A

Basic Research Questions

Q. How do I select an appropriate research design for studying "One (non-preferred name)" in experimental settings?

  • Methodological Answer : Begin by defining the causal relationships between variables (e.g., dose-response effects). For experimental designs, manipulate independent variables (e.g., concentration, exposure time) and measure their impact on dependent variables (e.g., biochemical activity). Use control groups to isolate effects and ensure internal validity . Longitudinal designs are recommended for tracking long-term outcomes .

Q. What criteria should guide hypothesis formulation when investigating "One (non-preferred name)"?

  • Methodological Answer : Hypotheses must be testable, precise, and aligned with existing theoretical frameworks (e.g., molecular interaction models). Use deductive reasoning to derive hypotheses from literature gaps or contradictory findings. Ensure variables are operationalized with measurable indicators (e.g., enzyme inhibition rates) .

Q. How can I ensure methodological rigor in data collection for studies on "One (non-preferred name)"?

  • Methodological Answer : Employ triangulation by combining qualitative (e.g., observational notes on reaction mechanisms) and quantitative (e.g., spectrophotometric assays) methods. Validate instruments (e.g., HPLC calibration) and document protocols to minimize observer bias .

Advanced Research Questions

Q. How do I resolve contradictions in datasets involving "One (non-preferred name)" across multiple studies?

  • Methodological Answer : Conduct a meta-analysis to identify moderating variables (e.g., pH levels, solvent polarity). Use statistical tools like ANOVA to test for interaction effects. Replicate experiments under standardized conditions to isolate confounding factors .

Q. What strategies optimize mixed-methods research designs for complex phenomena like "One (non-preferred name)"?

  • Methodological Answer : Integrate sequential exploratory designs: first, use qualitative methods (e.g., case studies) to identify variables, then apply quantitative validation (e.g., dose-response curves). Codebook development and thematic analysis ensure coherence between datasets .

Q. How can theoretical frameworks enhance the interpretation of "One (non-preferred name)" in multidisciplinary studies?

  • Methodological Answer : Anchor the study in established theories (e.g., QSAR models for structure-activity relationships). Use conceptual frameworks to guide variable selection and hypothesis testing. For example, apply kinetic theory to explain reaction rate variability .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in "One (non-preferred name)" research?

  • Methodological Answer : Implement machine learning algorithms (e.g., random forests) to model non-linear dependencies. For smaller datasets, use polynomial regression or generalized additive models (GAMs). Validate models with cross-validation and sensitivity analyses .

Key Methodological Considerations

  • Data Validation : Cross-check results with orthogonal assays (e.g., mass spectrometry vs. NMR) to confirm compound identity .
  • Ethical Compliance : Protect participant data in human studies involving derivatives of "One (non-preferred name)" through anonymization and informed consent protocols .
  • Theoretical Alignment : Explicitly link findings to prior work (e.g., cite mechanistic studies from high-impact journals) to contextualize contributions .

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